molecular formula C19H22N2O2 B2943882 N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-80-0

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2943882
CAS RN: 852368-80-0
M. Wt: 310.397
InChI Key: OCVNBHWCDKBMOU-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have significant effects on biochemical and physiological processes, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Stereoselective Synthesis and Application in Medicinal Chemistry

One of the significant applications of derivatives similar to N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves stereoselective synthesis methods that enable the production of complex molecular architectures. For example, the treatment of related compounds with specific reagents has led to the synthesis of stereochemically rich structures, which are critical in the development of pharmaceuticals. These methods allow for the creation of molecules with specific configurations, essential for the development of drugs with targeted biological activities (Saito et al., 2007).

Click Chemistry for Novel Compounds

The use of click chemistry, a versatile and efficient method of creating new compounds, has been applied to derivatives akin to the specified compound, resulting in novel structures with potential biological activities. These methods have led to the synthesis of compounds characterized by their crystal structures and have been evaluated for properties such as cytotoxicity, providing a basis for further pharmaceutical development (Ahmed et al., 2016).

Development of Opioid Agonists

Research has also focused on the synthesis of compounds related to N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for the development of opioid kappa agonists. These compounds have undergone biological evaluation to determine their potential as pain management solutions. Through conformational analysis and synthetic strategies, researchers have identified potent agonists, demonstrating the compound's relevance in medicinal chemistry (Costello et al., 1991).

Antimicrobial and Antiallergic Agents

Further studies have synthesized and evaluated derivatives for antimicrobial and antiallergic properties. By modifying structural features and analyzing biological activities, researchers have developed compounds showing significant activity against various bacterial strains and allergic reactions. This research underscores the compound's versatility and potential in creating new therapeutic agents (Menciu et al., 1999).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h5-7,9-10,21H,2-4,8,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNBHWCDKBMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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